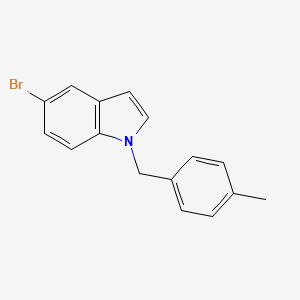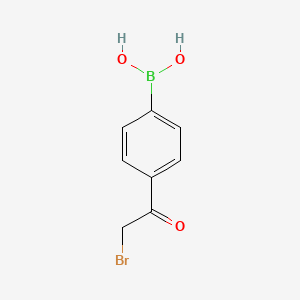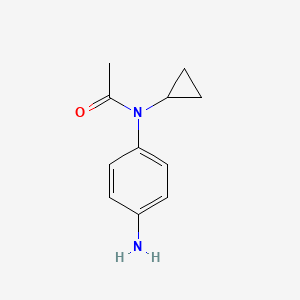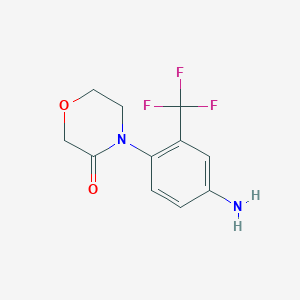
4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one
Overview
Description
“4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one” is a chemical compound with the empirical formula C11H11F3N2O3 . It is related to the compound “4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine” which has a molecular weight of 276.21 .
Synthesis Analysis
The synthesis of this compound involves the use of nitro aniline, a readily available and inexpensive starting material . The process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using nitro aniline, followed by condensation with various commercial aromatic dianhydrides .Molecular Structure Analysis
The molecular structure of “4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one” includes four rigid benzene rings and three flexible ether linkages . The molecular formula is C10H12N2O2 and the molecular weight is 192.21 .Chemical Reactions Analysis
The compound is used in the synthesis of a series of fluorinated polyimides, which are synthesized through traditionally thermally polycondensation . These polyimides exhibit high organo-solubility in common organic solvents .Physical And Chemical Properties Analysis
The compound exhibits high organo-solubility in common organic solvents . It also has inherent viscosity ranging from 0.88 to 1.24 dL/g . The compound exhibits glass transition temperatures (Tgs) of 215–265°C, and 10 wt % weight-loss temperatures of 525–597°C in N2 .Scientific Research Applications
Antitumor Activity
Compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized from a similar compound, has shown significant antitumor activity. It inhibits the proliferation of A549 and BGC-823 cancer cell lines (Ji et al., 2018). Similarly, 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide exhibits effective inhibition against cancer cell lines (Lu et al., 2017).
Synthesis of Aprepitant Intermediate
The synthesis of (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, a key intermediate of aprepitant, is achieved using a related compound. This process involves several steps including reductive amination, annulation, and crystallization (Zhang Fuli, 2012).
Antibacterial and Antioxidant Activities
A synthesized derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been screened for antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies. It shows remarkable anti-TB activity and superior anti-microbial activity (S.V et al., 2019).
Synthesis of Coumarin Derivatives
4-(4-((3-Nitro-2-oxo-2H-chromene-4yl)amino)phenyl)morpholine-3-one substituted coumarin derivatives have been synthesized for their antimicrobial properties. Some of these derivatives have shown potential as DNA Gyrase inhibitors (Sanghani et al., 2019).
Microwave-Assisted Synthesis
An efficient microwave-assisted synthetic route toward Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholine, has been developed. This method offers a novel alternative for the synthesis of Mannich bases (Aljohani et al., 2019).
Analysis of Photophysical Properties
The electronic absorption spectra of Morpholine Green and its derivatives, including those with trifluoromethyl groups, have been studied. This research provides insights into the electronic structures and photophysical properties of these compounds (Hepworth et al., 1993).
Mechanism of Action
While the specific mechanism of action for “4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one” is not clear, related compounds have been shown to have effects on RNA behavioral regulation . For example, DEAD-box RNA helicase DDX23 was found to be abnormally ablated in myelodysplastic syndrome (MDS) patients and could be restored after treatment with a related compound .
Future Directions
The compound and its related compounds have potential applications in the microelectronics industry due to their high thermal stability, processibility, and optical transparency . They are also potential candidates for application in optic- and electric-fields, including printed circuit board, folding and flexible displays, ultra-thin solar cells, and 5G communication devices .
properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)8-5-7(15)1-2-9(8)16-3-4-18-6-10(16)17/h1-2,5H,3-4,6,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBLPKFRZOWFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-phenyl-2-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3268415.png)
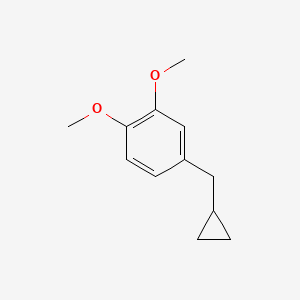

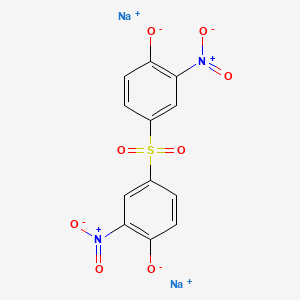

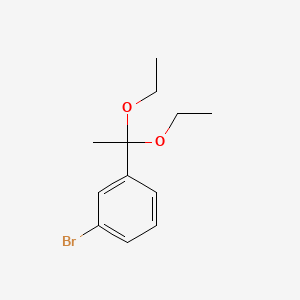
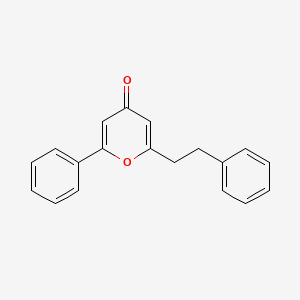
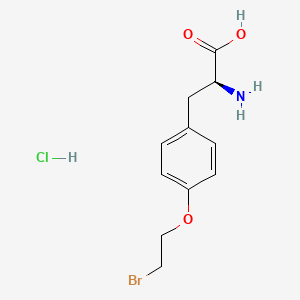
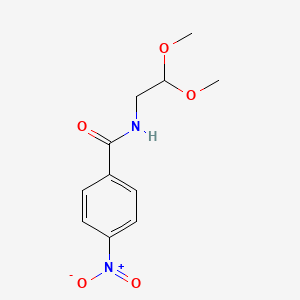
![N-{[(1,1-dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-L-phenylalanine](/img/structure/B3268484.png)

